molecular formula C28H27ClN2O2 B10934549 methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10934549
M. Wt: 459.0 g/mol
InChI Key: WMSIBESAHCWZJE-UHFFFAOYSA-N
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Description

Methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with chloro and dimethylphenyl groups, attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multistep organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of a pyrazole ring with multiple substituents and a benzoate ester.

Properties

Molecular Formula

C28H27ClN2O2

Molecular Weight

459.0 g/mol

IUPAC Name

methyl 4-[[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C28H27ClN2O2/c1-17-6-10-23(14-19(17)3)26-25(29)27(24-11-7-18(2)20(4)15-24)31(30-26)16-21-8-12-22(13-9-21)28(32)33-5/h6-15H,16H2,1-5H3

InChI Key

WMSIBESAHCWZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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